molecular formula C29H23N3O4S B2632822 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361173-30-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2632822
CAS RN: 361173-30-0
M. Wt: 509.58
InChI Key: NACKCSYTURUEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O4S and its molecular weight is 509.58. The purity is usually 95%.
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Scientific Research Applications

Anticoagulant Research

Research into inhibitors of Factor Xa, which are potential antithrombotic agents, has seen significant advancements. Studies like those conducted by Pauls et al. (2001) discuss the systematic development of potent, orally bioavailable inhibitors with selective activity against serine proteases, highlighting the role of such compounds in the development of anticoagulants for acute indications. This research area demonstrates the potential application of complex benzamides and isoquinolines in therapeutic agent development, particularly for cardiovascular diseases (Pauls, Ewing, & Choi-Sledeski, 2001).

Antioxidant Capacity and Organic Pollutant Treatment

Ilyasov et al. (2020) explore the reaction pathways of antioxidants in the ABTS/potassium persulfate decolorization assay, indicating the specific reactions some antioxidants undergo and their potential biases in antioxidant capacity assessments. This research underscores the complexity of antioxidant mechanisms and the importance of understanding these pathways in developing therapeutic or protective agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). Furthermore, Husain & Husain (2007) review the application of redox mediators in treating organic pollutants with oxidoreductive enzymes, highlighting the enzymatic approach's effectiveness in degrading recalcitrant compounds in wastewater. This area of research illustrates the potential environmental applications of sophisticated chemical compounds in pollution management and remediation efforts (Husain & Husain, 2007).

Antimicrobial and Antitubercular Activity

Research on the degradation of acetaminophen by advanced oxidation processes, as reviewed by Qutob et al. (2022), delves into the kinetics, mechanisms, and by-products of such processes, emphasizing the environmental and therapeutic implications of chemical reactions in pharmaceutical residues removal. This review suggests the importance of understanding chemical degradation pathways in developing treatments for water pollution and possibly designing new antimicrobial agents (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S/c33-28(30-24-13-9-22(10-14-24)29-31-26-7-3-4-8-27(26)36-29)21-11-15-25(16-12-21)37(34,35)32-18-17-20-5-1-2-6-23(20)19-32/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACKCSYTURUEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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